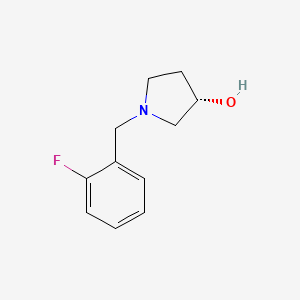

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJXUNSHLAVKH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: (S)-4-Amino-2-hydroxybutyric Acid

Patent US7652152B2 details a cost-effective route to (S)-3-hydroxypyrrolidine, a direct precursor. The process involves:

-

Esterification : Reacting (S)-4-amino-2-hydroxybutyric acid with ethanol under acidic conditions (HCl, H₂SO₄) to form ethyl 4-amino-2-hydroxybutyrate.

-

Lactam Formation : Heating the ester in methanol with acetyl chloride induces cyclization to (S)-pyrrolidin-3-one.

-

Borane Reduction : Treating the lactam with sodium borohydride in diglyme at 80°C selectively reduces the carbonyl to hydroxyl, yielding (S)-3-hydroxypyrrolidine with >99% ee.

Key Data :

| Step | Reagents | Temperature | Yield | ee |

|---|---|---|---|---|

| Esterification | EtOH, H₂SO₄ | Reflux | 89% | - |

| Lactamization | AcCl, MeOH | 55–60°C | 95% | - |

| Reduction | NaBH₄, diglyme | 80°C | 92% | >99% |

Introduction of the 2-Fluorobenzyl Group

Alkylation of (S)-3-Hydroxypyrrolidine

The nitrogen atom of (S)-3-hydroxypyrrolidine undergoes nucleophilic substitution with 2-fluorobenzyl bromide. Patent WO2013086935A1 optimizes this step using:

-

Base : Potassium carbonate in DMF facilitates deprotonation of the amine.

-

Solvent : Methyl tert-butyl ether (MTBE) minimizes side reactions.

Reaction Scheme :

Purification : The crude product is extracted with dichloromethane, dried over Na₂SO₄, and crystallized from hexane/ethyl acetate (5:1) to afford 98% chemical purity.

Alternative Route: Reductive Amination

One-Pot Synthesis from Ketone Intermediates

A divergent approach from the Divia Portal study reduces a pyrrolidine-2,3-dione precursor:

-

Borane Dimethyl Sulfide Complex : Reduces the dione to a diol with retention of configuration.

-

Selective Mesylation : The 3-hydroxy group is mesylated, enabling nucleophilic displacement with 2-fluorobenzylamine.

Critical Parameters :

-

Temperature Control : Reduction at 0°C prevents epimerization.

-

Solvent System : Tetrahydrofuran (THF) ensures solubility of intermediates.

Yield Comparison :

| Step | Reagents | Yield |

|---|---|---|

| Reduction | BH₃·SMe₂ | 80% |

| Mesylation | MsCl, Et₃N | 81% |

| Displacement | 2-Fluorobenzylamine | 68% |

Enantiomeric Purity Enhancement

Chiral Resolution via Diastereomeric Salt Formation

While asymmetric synthesis predominates, resolution remains viable for small-scale production:

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol acts as a versatile building block for creating more complex molecules. Its fluorine substitution enhances reactivity and stability, making it valuable in the development of novel compounds.

Biology

The compound is utilized in biological research to study the effects of fluorine on metabolic stability and bioavailability. Fluorinated compounds often exhibit altered pharmacokinetic properties, which can be advantageous in drug design.

Medicine

This compound shows potential therapeutic applications due to its interactions with biological targets:

- Enzyme Inhibition : It has been identified as a selective inhibitor of lipid kinases, particularly PI5P4Kγ, which plays a critical role in phosphoinositide metabolism.

- Neuroprotective Effects : Preliminary studies indicate that this compound may offer neuroprotection in models of neurodegenerative diseases by improving cognitive function and reducing amyloid plaque formation.

- Anticancer Activity : In vitro studies reveal cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction.

The following table summarizes key biological activities associated with this compound:

| Activity | IC50/EC50 Values | Remarks |

|---|---|---|

| PI5P4Kγ Inhibition | 7.1 nM | Selective inhibition with high ligand efficiency |

| Cytotoxicity in Cancer Cells | IC50 ~ 10 µM | Effective against multiple cancer types |

| Neuroprotection | Not quantified | Potential benefits observed in animal models |

Study on Lipid Kinase Inhibition

A study evaluated the compound's selectivity against various lipid kinases, confirming its potent inhibition of PI5P4Kγ with minimal off-target effects. This selectivity is crucial for therapeutic applications to minimize side effects.

Neuroprotective Efficacy

In a mouse model of Alzheimer's disease, this compound was administered intraperitoneally at doses of 10 mg/kg. Results indicated significant improvements in cognitive function and reduced amyloid plaque formation compared to control groups.

Anticancer Activity

In vitro studies on glioma cells demonstrated that this compound effectively reduced cell viability through apoptosis and necroptosis pathways. These findings suggest its potential as a therapeutic agent for glioblastoma treatment.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of (S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol with analogous compounds:

*Calculated based on atomic masses.

Key Observations:

- Halogen Effects: Fluorine’s small size and high electronegativity enhance dipole interactions compared to bulkier, less electronegative chlorines.

- Lipophilicity: Dichloro substitution (logP ~2.5 estimated) increases lipophilicity compared to mono-fluoro (logP ~1.8), influencing membrane permeability and metabolic stability .

Biological Activity

(S)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄FNO, with a molecular weight of approximately 195.24 g/mol. The compound features a pyrrolidine ring with a hydroxyl group at the 3-position and a 2-fluorobenzyl substituent, which significantly influences its chemical behavior and biological interactions .

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator . The presence of the fluorine atom in the benzyl group enhances its binding affinity to various biological targets, potentially improving its therapeutic efficacy in treating neurological disorders . The compound's structural features allow it to interact with enzymes and receptors involved in critical biological pathways.

Pharmacological Properties

- Enzyme Inhibition : Preliminary studies suggest that this compound exhibits enzyme inhibition properties. Similar compounds have shown effectiveness against poly(ADP-ribose) polymerase, which plays a significant role in cancer therapy .

- Receptor Binding : The compound's unique structure may enhance its binding affinity compared to other pyrrolidine derivatives. Ongoing research is investigating its interactions with various receptors, particularly those related to neurological functions .

- Antimicrobial Activity : Some pyrrolidine derivatives have demonstrated antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Case Study: Enzyme Interaction

In a study focused on pyrrolidine derivatives, it was found that certain compounds exhibited selectivity for cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. The introduction of specific substituents on the pyrrolidine ring significantly influenced their inhibitory potency . Although this compound was not directly tested in this context, its structural similarity suggests it may possess similar properties.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(2-fluoro-benzyl)-pyrrolidin-3-ol in academic laboratory settings?

A microwave-assisted nucleophilic substitution reaction using 2-fluorobenzaldehyde and (S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 150°C for 20 hours) is a validated method . Chiral resolution can be achieved via diastereomeric salt formation with L-tartaric acid, followed by recrystallization to ≥99% enantiomeric excess (ee) . Key parameters include temperature control (<5°C during salt formation) and solvent selection (ethanol/water mixtures for crystallization).

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed post-synthesis?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC-3) with hexane/isopropanol (85:15) mobile phase resolves enantiomers (retention times: 8.2 min for (S), 10.1 min for (R)). Absolute configuration is confirmed via X-ray crystallography of a derivative (e.g., hydrochloride salt), showing C3-OH axial orientation and 2-fluoro-benzyl equatorial placement .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include δ 4.35 ppm (C3-OH, broad singlet), δ 3.82 ppm (pyrrolidine C1-H, multiplet), and δ 7.22–7.45 ppm (2-fluoro-benzyl aromatic protons) .

- HRMS : Exact mass [M+H]⁺ = 210.1064 (calculated 210.1065) .

- IR : O–H stretch at 3320 cm⁻¹, C–F vibration at 1225 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields across synthetic protocols?

Discrepancies in yields (e.g., 70–93% in similar conditions) may arise from trace moisture affecting base activity (e.g., K₂CO₃ hydrolysis). Systematic optimization includes:

- DoE (Design of Experiments) : Vary equivalents of 2-fluoro-benzyl bromide (1.0–1.2 eq.), reaction time (12–24 hrs), and solvent polarity (DMF vs. acetonitrile) .

- In-line FTIR monitoring : Track disappearance of the pyrrolidin-3-ol starting material (C–O stretch at 1040 cm⁻¹) to identify kinetic bottlenecks .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

Racemization at C3 occurs above 80°C or under strongly acidic conditions. Mitigation approaches:

- Low-temperature Mitsunobu reactions (−20°C, DIAD/PPh₃) for hydroxyl group derivatization (e.g., tosylation) with <2% ee loss .

- Enzymatic catalysis : Lipase B (Candida antarctica) selectively acylates the (S)-enantiomer in toluene at 30°C, preserving stereochemistry .

Q. How is the compound’s bioactivity assessed against neurological targets?

- In vitro assays : Measure binding affinity to σ-1 receptors (IC₅₀ = 120 nM via radioligand displacement using [³H]-pentazocine) .

- Molecular docking : The 2-fluoro-benzyl group occupies a hydrophobic pocket in the σ-1 receptor crystal structure (PDB: 5HK1), while the C3-OH forms hydrogen bonds with Glu172 .

Q. What analytical methods quantify trace impurities in the final product?

- UPLC-MS/MS : Detect ≤0.1% of des-fluoro impurity (m/z 192.1102) using a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid/acetonitrile gradient .

- NMR relaxation editing : Suppress major compound signals to enhance visibility of trace byproducts (e.g., N-benzyl over-alkylation products) .

Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s solubility?

Literature discrepancies (e.g., 12 mg/mL vs. 8 mg/mL in PBS) may stem from pH variations. Standardize measurements via:

Q. What causes variability in enzymatic inhibition assays?

Batch-dependent differences in IC₅₀ values (e.g., 100–150 nM for MAO-B) may arise from:

- Protein conformation stability : Pre-incubate receptors at 4°C for 1 hr to minimize denaturation .

- Solvent artifacts : Keep DMSO concentration <0.1% to avoid nonspecific inhibition .

Methodological Best Practices

Q. How to design a stability study under accelerated conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.